molecular formula C25H26ClN5O3 B2616255 3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide CAS No. 1251579-38-0

3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide

Cat. No.: B2616255
CAS No.: 1251579-38-0
M. Wt: 479.97
InChI Key:
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions they undergo, and the conditions under which these reactions occur .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, the types of bonds it contains, and other structural features .


Chemical Reactions Analysis

This would involve a discussion of the reactions the compound can undergo, the conditions under which these reactions occur, and the products they yield .


Physical and Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

A significant amount of research focuses on the synthesis and characterization of compounds structurally related to N-[5-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide. For example, studies have reported on the synthesis of heterocyclic compounds with potential antibiotic and antibacterial properties (G. Ahmed, 2007). Another research area involves developing fluorine-18-labeled 5-HT1A antagonists, indicating applications in neuroimaging and the study of serotonin receptors (Lixin Lang et al., 1999).

Antimicrobial and Cytotoxic Activities

Compounds with structural similarities to N-[5-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide have been evaluated for their antimicrobial and cytotoxic activities. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan et al., 2014). Additionally, various pyridine derivatives have been synthesized and tested for antimicrobial activity, showing variable and modest effects against bacteria and fungi (N. Patel et al., 2011).

Neurological and Receptor Binding Studies

The compound and its analogs have been involved in studies related to neurological disorders and receptor binding, highlighting their potential in developing treatments for such conditions. For instance, WAY 100635 and its derivatives have been explored for their binding to serotonin receptors, offering insights into the development of new psychiatric drugs (E. Jagoda et al., 1999; R. Gunn et al., 2000).

Mechanism of Action

Safety and Hazards

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Future Directions

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Properties

IUPAC Name

3-[2-[(4-chlorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c26-18-12-10-17(11-13-18)16-30-25(34)31-21-9-5-4-8-20(21)23(33)29(24(31)28-30)15-14-22(32)27-19-6-2-1-3-7-19/h4-5,8-13,19H,1-3,6-7,14-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONAQKNCGCUCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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